molecular formula C9H19NO3 B15301979 Methyl o-butylhomoserinate

Methyl o-butylhomoserinate

Cat. No.: B15301979
M. Wt: 189.25 g/mol
InChI Key: GXTVPFUJEXDXEM-UHFFFAOYSA-N
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Description

This article compares its properties with structurally or functionally related compounds, leveraging data from pharmaceutical standards and synthesis guidelines .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

methyl 2-amino-4-butoxybutanoate

InChI

InChI=1S/C9H19NO3/c1-3-4-6-13-7-5-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3

InChI Key

GXTVPFUJEXDXEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-butylhomoserinate typically involves the esterification of homoserine with methanol and butanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The general reaction scheme is as follows:

    Esterification: Homoserine reacts with methanol and butanol in the presence of sulfuric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves:

    Raw Materials: Homoserine, methanol, butanol, and sulfuric acid.

    Reaction Setup: Continuous flow reactors with precise temperature and pressure control.

    Purification: The product is purified using distillation or recrystallization techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl o-butylhomoserinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Methyl o-butylhomoserinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl o-butylhomoserinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of homoserine and alcohols. The compound may also participate in signaling pathways by modulating the activity of receptors or enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Functional Groups Key Features Reference
This compound Homoserine derivative Methyl ester, butyl chain, amine Chiral centers, polar/nonpolar balance
Butyl Parahydroxybenzoate Benzoic acid derivative Butyl ester, hydroxyl, aromatic Preservative, antimicrobial
Butylhydroxyanisole (BHA) Phenolic derivative Butyl chain, methoxy, hydroxyl Antioxidant, lipid-soluble
Citric Acid Anhydrous Tricarboxylic acid Three carboxyl groups, hydroxyl Chelating agent, acidic

Key Observations :

  • Aromatic vs. Aliphatic Cores : Butyl Parahydroxybenzoate and BHA rely on aromatic rings for activity (e.g., antimicrobial or antioxidant), whereas this compound’s homoserine backbone enables peptide-like interactions .
  • Ester Groups : this compound’s methyl ester may enhance volatility compared to butyl esters in preservatives like Butyl Parahydroxybenzoate .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (Water) Stability
This compound ~203 (estimated) Moderate (polar groups) pH-sensitive (ester hydrolysis)
Butyl Parahydroxybenzoate 194.23 Low (lipophilic ester) Stable at pH 4–8
BHA 180.24 Insoluble Oxidizes at high temperatures
Citric Acid Anhydrous 192.12 High Hygroscopic

Key Findings :

  • Lipophilicity : this compound’s butyl chain may confer moderate lipid solubility, intermediate between Citric Acid (highly polar) and BHA (highly lipophilic) .

Functional and Application-Based Comparison

Table 3: Functional Roles

Compound Primary Application Mechanism of Action
This compound Pharmaceutical intermediate Chiral synthon, peptide modification
Butyl Parahydroxybenzoate Preservative Disrupts microbial membranes
BHA Antioxidant Free radical scavenging
Chlorocresol Disinfectant Denatures proteins

Key Contrasts :

  • Antimicrobial Activity : Butyl Parahydroxybenzoate and Chlorocresol act via membrane disruption, whereas this compound lacks direct antimicrobial functionality .
  • Chirality : this compound’s stereochemistry makes it valuable in asymmetric synthesis, unlike Citric Acid or BHA .

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